molecular formula C14H15N3O B12802598 3-(3-aminophenyl)-N-pyridin-3-ylpropanamide CAS No. 25844-50-2

3-(3-aminophenyl)-N-pyridin-3-ylpropanamide

Cat. No.: B12802598
CAS No.: 25844-50-2
M. Wt: 241.29 g/mol
InChI Key: VTVIRWZFUIVPKN-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-N-pyridin-3-ylpropanamide (CAS: 1664-53-5) is an aromatic amide derivative featuring a propanamide backbone substituted with a 3-aminophenyl group at the β-position and a pyridin-3-yl group at the terminal amide nitrogen (Fig. 1). Its molecular formula is C₁₃H₁₅N₃O, with a molecular weight of 229.28 g/mol . The compound’s structure combines a primary amine on the phenyl ring and a pyridine moiety, which may confer unique electronic and steric properties.

Properties

CAS No.

25844-50-2

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

3-(3-aminophenyl)-N-pyridin-3-ylpropanamide

InChI

InChI=1S/C14H15N3O/c15-12-4-1-3-11(9-12)6-7-14(18)17-13-5-2-8-16-10-13/h1-5,8-10H,6-7,15H2,(H,17,18)

InChI Key

VTVIRWZFUIVPKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)CCC(=O)NC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 211034 typically involves multiple steps, including the use of specific reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary, but it generally includes:

    Initial Formation: The initial formation of the core structure using basic organic synthesis techniques.

    Functional Group Modification: Introduction of functional groups through substitution reactions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of NSC 211034 would involve scaling up the laboratory synthesis methods. This includes:

    Batch Processing: Using large reactors to carry out the chemical reactions.

    Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.

    Quality Control: Rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

NSC 211034 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common with NSC 211034.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

NSC 211034 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis studies.

    Biology: Studied for its effects on cellular processes and potential as a therapeutic agent.

    Medicine: Investigated for its potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of NSC 211034 involves its interaction with specific molecular targets within biological systems. It can modulate various pathways, including:

    Enzyme Inhibition: Inhibits specific enzymes involved in disease processes.

    Signal Transduction: Alters signal transduction pathways, affecting cellular responses.

    Gene Expression: Modulates gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

Key Observations :

  • Pyridine vs.
  • Steric Effects : N-(3-Pyridyl)pivalamide’s bulky pivaloyl group reduces solubility in polar solvents compared to the target compound’s linear propanamide chain .

Binding Affinity and Bioactivity

  • The 3-aminophenyl moiety is a common pharmacophore in NSAID intermediates (e.g., tert-butyl N-(3-aminophenyl)carbamate, used in rofecoxib synthesis) . The pyridine ring in the target compound may improve solubility and binding to metal-containing enzymes (e.g., kinases) compared to non-heterocyclic analogs.

Stability and Industrial Availability

  • 3-(3-Aminophenyl)-N-methylpropanamide dihydrochloride (CAS: 1018542-66-9) is listed as discontinued, highlighting challenges in sourcing salt forms of related compounds .

Biological Activity

3-(3-aminophenyl)-N-pyridin-3-ylpropanamide is a compound of significant interest due to its potential therapeutic applications. Its structure comprises an amine and a pyridine ring, which contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Opioid Receptor Affinity

Research indicates that 3-(3-aminophenyl)-N-pyridin-3-ylpropanamide exhibits notable affinity for opioid receptors, particularly the μ-opioid receptor (MOR). In binding assays, it has demonstrated nanomolar affinity with a Ki value in the range of 5.96 ± 0.08 nM, suggesting a strong interaction with this receptor subtype . This affinity positions the compound as a potential candidate for pain management therapies.

Antinociceptive Effects

In vivo studies have evaluated the antinociceptive effects of this compound through various pain models, including the mouse tail-flick test and the rat paw pressure test. The results indicate that 3-(3-aminophenyl)-N-pyridin-3-ylpropanamide significantly increases pain threshold in these models, demonstrating dose-dependent analgesic effects .

The mechanism by which 3-(3-aminophenyl)-N-pyridin-3-ylpropanamide exerts its effects appears to involve modulation of opioid receptors. The compound acts as an antagonist against specific opioid agonists like DAMGO, indicating that it may have both agonistic and antagonistic properties depending on the context of receptor activation .

Study 1: Analgesic Profile Assessment

A study conducted on the analgesic profile of 3-(3-aminophenyl)-N-pyridin-3-ylpropanamide involved administering varying doses to mice and assessing pain response using the tail-flick test. The findings revealed that doses of 4 mg/kg and 5 mg/kg resulted in significant increases in mean tail-flick latency compared to control groups (p < 0.0001), confirming its potent analgesic properties .

Study 2: Inhibition of Inflammatory Pain

Another investigation focused on the compound's ability to mitigate inflammatory pain induced by complete Freund’s adjuvant (CFA) in rats. The results indicated that administration of 3-(3-aminophenyl)-N-pyridin-3-ylpropanamide significantly reduced hyperalgesia in inflamed paws at measured intervals post-administration, highlighting its potential for treating inflammatory pain conditions .

Comparative Analysis with Other Compounds

Compound NameOpioid Receptor Affinity (Ki, nM)Antinociceptive EffectMechanism
3-(3-aminophenyl)-N-pyridin-3-ylpropanamide5.96 ± 0.08SignificantAgonist/Antagonist
LP1~10ModerateAgonist
DAMGO<1HighAgonist

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